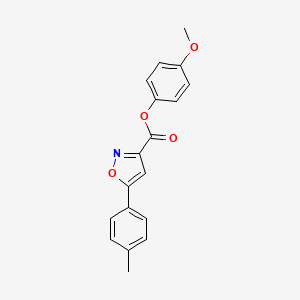![molecular formula C24H30ClN3O4S B11356410 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356410.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and methanesulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the synthesis. Safety measures and environmental considerations are also important factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis and catalysis.
Biology: It may serve as a tool for studying biological processes and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:
- 2-Hydroxy-2-methylpropiophenone
- Dichloroaniline
- N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H30ClN3O4S |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-3-17(2)26-24(30)20-9-5-7-11-22(20)27-23(29)18-12-14-28(15-13-18)33(31,32)16-19-8-4-6-10-21(19)25/h4-11,17-18H,3,12-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
RFTHCUHHKXJUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11356330.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11356331.png)
![4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole](/img/structure/B11356339.png)
![N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356347.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11356353.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11356359.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11356361.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356364.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11356376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356390.png)
![N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11356404.png)
![3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356418.png)
